1-(2-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea
Overview
Description
1-(2-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea typically involves the reaction of 2-fluoroaniline with 4-methoxyphenethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process can be summarized as follows:
Starting Materials: 2-fluoroaniline and 4-methoxyphenethyl isocyanate.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Procedure: The 2-fluoroaniline is added to the solvent, followed by the slow addition of 4-methoxyphenethyl isocyanate. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed, leading to the formation of amines and other by-products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH ranges. The major products formed depend on the type of reaction and the specific conditions employed.
Scientific Research Applications
1-(2-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)-3-[2-(4-chlorophenyl)ethyl]urea: This compound has a chlorophenyl group instead of a methoxyphenyl group, which may result in different chemical and biological properties.
1-(2-Fluorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]urea: The presence of a hydroxy group can significantly alter the compound’s reactivity and interactions with biological targets.
1-(2-Fluorophenyl)-3-[2-(4-nitrophenyl)ethyl]urea: The nitro group introduces additional reactivity, making this compound useful in different chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-21-13-8-6-12(7-9-13)10-11-18-16(20)19-15-5-3-2-4-14(15)17/h2-9H,10-11H2,1H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHNSNIEWSEHLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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